5-Chloro-2-ethoxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJKLBJNRWKKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633580 | |
| Record name | 5-Chloro-2-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-43-1 | |
| Record name | 5-Chloro-2-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-ethoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 5 Chloro 2 Ethoxypyrimidine
Established Synthetic Routes to 5-Chloro-2-ethoxypyrimidine and Related Ethoxypyrimidines
The synthesis of this compound is primarily achieved through the strategic functionalization of the pyrimidine (B1678525) ring, often involving halogenated precursors. These established routes leverage fundamental reactions in heterocyclic chemistry to introduce the desired chloro and ethoxy substituents with precision.
Nucleophilic Substitution Reactions in Pyrimidine Ring Functionalization
Nucleophilic aromatic substitution (SNAr) is a pivotal reaction for the introduction of various functional groups onto the electron-deficient pyrimidine ring. The presence of halogen atoms on the ring activates it towards attack by nucleophiles. In the context of this compound synthesis, a common strategy involves the displacement of a chlorine atom by an ethoxide nucleophile.
A prevalent precursor for this transformation is 2,5-dichloropyrimidine (B52856). The reaction with a source of ethoxide, typically sodium ethoxide in an alcoholic solvent like ethanol (B145695), leads to the selective substitution of one of the chlorine atoms. The regioselectivity of this substitution is a critical aspect, as the two chlorine atoms are in different chemical environments. Generally, the chlorine at the 2-position is more activated towards nucleophilic attack due to the electronic influence of the two ring nitrogen atoms.
A typical reaction is illustrated below:
The reaction conditions, including temperature and reaction time, are optimized to favor monosubstitution and minimize the formation of the di-ethoxy byproduct.
Regioselective Alkoxylation Strategies for Pyrimidine Synthesis
Achieving regioselectivity in the alkoxylation of polysubstituted pyrimidines is a key challenge and a focus of significant research. In the case of precursors like 2,4,5-trichloropyrimidine (B44654), the introduction of an ethoxy group can, in principle, occur at the 2-, 4-, or 6-position. However, the electronic properties of the pyrimidine ring dictate a higher reactivity at the 2- and 4-positions compared to the 5-position.
Studies on related systems have shown that the reaction of 2,4,5-trichloropyrimidine with nucleophiles can be controlled to achieve selective substitution. For instance, initial SNAr reactions often occur at the 4-position, followed by substitution at the 2-position. benthamscience.com The synthesis of this compound from such a precursor would require careful control of stoichiometry and reaction conditions to favor substitution at the 2-position while retaining the chlorine at the 5-position. This can be influenced by factors such as the nature of the nucleophile, the solvent, and the temperature.
Precursor Compounds and Synthetic Intermediates (e.g., halogenated pyrimidines)
The availability and synthesis of halogenated pyrimidines are crucial for the production of this compound. Key precursors include:
2,5-Dichloropyrimidine: This is a direct precursor where one chlorine atom is substituted. Its synthesis can be achieved from uracil (B121893) derivatives through chlorination reactions, for example, using phosphoryl chloride (POCl₃).
2,4,5-Trichloropyrimidine: This versatile intermediate allows for sequential substitution reactions. It can be synthesized from 5-chlorouracil (B11105) by reaction with a chlorinating agent like phosphoryl chloride. chemicalbook.com
5-Chloropyrimidin-2-ol: This intermediate can be converted to the corresponding 2-chloro derivative, which can then undergo ethoxylation. The synthesis of 5-chloro-2-hydroxypyrimidine (B50789) can be achieved from the condensation of 2-chloromalonaldehyde (B104417) with urea. beilstein-journals.org
Table 1: Key Precursors for this compound Synthesis
| Precursor Compound | Synthetic Route to Precursor | Role in Synthesis of this compound |
| 2,5-Dichloropyrimidine | Chlorination of 5-chlorouracil or related compounds. | Direct precursor for nucleophilic substitution with ethoxide. |
| 2,4,5-Trichloropyrimidine | Chlorination of 5-chlorouracil. | Versatile intermediate for regioselective ethoxylation. |
| 5-Chloropyrimidin-2-ol | Condensation of 2-chloromalonaldehyde and urea. | Can be converted to 2,5-dichloropyrimidine before ethoxylation. |
Novel Synthetic Approaches and Catalyst Development for Chloropyrimidine Synthesis
Recent advancements in organic synthesis have led to the development of novel methods for the preparation of chloropyrimidines, which are key precursors for this compound. These methods often focus on improving efficiency, selectivity, and the use of more benign reagents.
One notable development is the use of novel chloroimidate cyclization reactions. For instance, the reaction of aromatic or heteroaromatic 2-acyl(amino)nitriles with phosphorus pentachloride can lead directly to annulated 4-chloropyrimidines in good yields. scispace.com While not a direct synthesis of this compound, this methodology provides a powerful tool for constructing the chloropyrimidine core, which can then be further functionalized.
In the realm of catalyst development, magnetically recoverable nanocatalysts are gaining attention for their application in the synthesis of various heterocyclic compounds, including pyrimidines. nih.gov These catalysts offer the advantages of easy separation and reusability, contributing to more sustainable synthetic processes. While specific applications to chloropyrimidine synthesis are still emerging, the potential for these catalysts to improve the efficiency and environmental footprint of precursor synthesis is significant.
Green Chemistry Principles in the Preparation of Ethoxypyrimidine Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including ethoxypyrimidine derivatives. The focus is on reducing waste, using less hazardous substances, and improving energy efficiency.
Key green chemistry approaches relevant to the synthesis of this compound include:
Use of Greener Solvents: Traditional nucleophilic aromatic substitution reactions often employ polar aprotic solvents like DMF or DMSO, which have environmental and health concerns. Research is ongoing to replace these with more benign alternatives. Polyethylene glycol (PEG) has been explored as a recyclable and non-toxic solvent for SNAr reactions on nitrogen-containing heterocycles, showing excellent yields in short reaction times. libretexts.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.netscispace.com In the synthesis of ethoxypyrimidines, microwave heating can significantly reduce reaction times and potentially improve yields compared to conventional heating methods. This is due to the efficient and direct heating of the reaction mixture. semanticscholar.org
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. google.comresearchgate.net The synthesis of substituted pyrimidines has been successfully demonstrated in flow reactors, often leading to higher yields and shorter reaction times compared to batch conditions. vapourtec.comunito.it
Atom Economy: The concept of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov In the synthesis of this compound, choosing a synthetic pathway that minimizes the formation of byproducts is a key consideration for improving atom economy.
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages | Relevance to this compound |
| Conventional Batch Synthesis | Well-established, widely used. | Often requires long reaction times, high temperatures, and hazardous solvents. | Traditional method for nucleophilic substitution. |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, cleaner reactions. | Requires specialized equipment. | Can accelerate the ethoxylation step significantly. semanticscholar.org |
| Flow Chemistry | Enhanced safety, better process control, scalability. | Higher initial setup cost. | Suitable for the continuous production of chloropyrimidine precursors and the final product. vapourtec.comunito.it |
| Catalytic Methods | Increased reaction rates, potential for high selectivity, catalyst reusability. | Catalyst development can be challenging and costly. | Novel catalysts can improve the efficiency of precursor synthesis. |
Chemical Reactivity and Mechanistic Studies of 5 Chloro 2 Ethoxypyrimidine
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Corebenchchem.comvulcanchem.comopenstax.orgacs.org
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyrimidines. openstax.org The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.orglibretexts.orglibretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction. openstax.orgmasterorganicchemistry.compressbooks.pub
The chlorine atom at the C5 position of 5-Chloro-2-ethoxypyrimidine is a site for nucleophilic attack. While halogens at the C2, C4, and C6 positions of the pyrimidine ring are typically more activated towards nucleophilic displacement, substitution at C5 is also achievable. In di- or tri-halopyrimidines, the reactivity often follows the order C4/C6 > C2 > C5. For instance, in 2-bromo-4-chloro-5-ethoxypyrimidine, nucleophilic attack occurs selectively at the more reactive C4 position. scialert.net
The general mechanism for SNAr involves the initial attack of a nucleophile on the carbon atom bearing the leaving group (the chlorine atom), forming a tetrahedral carbanion intermediate (Meisenheimer complex). libretexts.orglibretexts.org This intermediate is stabilized by the delocalization of the negative charge, partly onto the electronegative nitrogen atoms of the pyrimidine ring. libretexts.org In the final step, the chloride ion is eliminated, restoring the aromaticity of the ring. libretexts.org
Table 1: Examples of Nucleophilic Aromatic Substitution at the C5-Position of Pyrimidine Analogues Note: Direct examples for this compound are limited; this table presents analogous reactions on the pyrimidine core.
| Starting Material | Nucleophile | Conditions | Product | Citation |
|---|---|---|---|---|
| 2,4,6-Trinitrochlorobenzene | NaOH (aq) | Room Temperature | 2,4,6-Trinitrophenol | openstax.org |
| 4-Bromonitrobenzene | Methoxide ion | Not specified | 4-Nitromethoxybenzene | libretexts.org |
| 2-Amino-5-bromopyrimidine | AlMe₃ (for methylation) | Not specified | 2-Amino-5-methylpyrimidine | kuleuven.be |
| 2-Amino-3,5-dichloropyridine | Sodium nitrite (B80452) / HCl | Diazotization, Sandmeyer | 2,3,5-Trichloropyridine | google.com |
The ethoxy group at the C2 position is generally less reactive to nucleophilic substitution than a halogen at the same position. However, transformations can occur under specific conditions, sometimes involving ring-opening and recyclization pathways. researchgate.net For example, certain N-ethyl-ethoxypyrimidinium salts react with liquid ammonia, leading to a degenerate ring transformation where an attack at the C2 position initiates a sequence that can result in N-de-ethylation or the formation of (ethylamino)pyrimidines. researchgate.net The ether bond at positions like C6 in related pyrimidines can be labile under harsh basic, acidic, or high-temperature conditions, leading to decomposition rather than simple substitution. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrimidinesvulcanchem.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. mdpi.comfishersci.co.uk These reactions are highly effective for functionalizing halogenated heterocycles, including this compound. The general catalytic cycle for a Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step, with reactivity for halogens typically following the order I > Br > Cl. libretexts.org
Transmetalation : In the presence of a base, the organic group from an organoboron compound (like a boronic acid) is transferred to the palladium center.
Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com
While chloroarenes are less reactive than their bromo or iodo counterparts, the use of specialized ligands, such as N-heterocyclic carbenes (NHCs), can facilitate the coupling of these more challenging substrates. chemrxiv.org Such reactions allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position of the pyrimidine ring.
Table 2: General Scheme for Suzuki-Miyaura Cross-Coupling
| Reactant 1 | Reactant 2 | Catalyst / Base | Product | Citation |
|---|---|---|---|---|
| Aryl/Heteroaryl-Cl | R-B(OH)₂ | Pd(0) catalyst, Base | Aryl/Heteroaryl-R | mdpi.comresearchgate.net |
| 2,3,5-Trichloropyridine | Arylboronic acid | Pd(OAc)₂, Aqueous media | 3,5-Dichloro-2-arylpyridine | researchgate.net |
| Aryl chlorides | Phenylboronic acid | Pd(II) catalyst, K₂CO₃ | Biphenyls | mdpi.com |
Reductive Dehalogenation and Other Reduction Pathways of Pyrimidine Derivativesacs.orglibretexts.org
Reductive dehalogenation is a reaction that replaces a halogen atom with a hydrogen atom. epa.gov For chloropyrimidines, this can be achieved using various reducing agents. Research on the reduction of dichloropyrimidines has shown that zinc dust can selectively reduce a chloro substituent. For example, 2,4-dichloro-5-ethoxypyrimidine (B1368977) is readily reduced by zinc dust to 2-chloro-5-ethoxypyrimidine. oregonstate.edu This indicates that the chloro group at the C4 position is more reactive to this type of reduction than the one at C2. Catalytic hydrogenation using a palladium catalyst is another common method for the dehalogenation of aryl halides. oregonstate.eduorganic-chemistry.org
Cyclocondensation and Annulation Reactions to Form Fused Heterocyclic Systemsbenchchem.com
This compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Pyrimidines are often used in [3+3] cycloaddition reactions, where they act as a three-atom component condensing with another three-carbon unit to form a new six-membered ring. semanticscholar.org Furthermore, pyrimidines can be transformed into their corresponding N-arylpyrimidinium salts, which enables a deconstruction-reconstruction sequence. This strategy involves cleaving the pyrimidine ring into a three-carbon iminoenamine building block, which can then be used in various heterocycle-forming reactions to create diverse structures like pyridines and azoles. nih.gov These methods provide access to novel fused pyrimidine derivatives, which are significant pharmacophores in medicinal chemistry. jchr.org
Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Analyses
Detailed kinetic and thermodynamic studies specifically for this compound are not extensively documented in readily available literature. However, the mechanisms of its primary reactions are well-established through broader research on related compounds.
Nucleophilic Aromatic Substitution : The mechanism is understood to proceed through the formation of a Meisenheimer complex, an electron-rich intermediate stabilized by electron-withdrawing groups. masterorganicchemistry.com The stability of this intermediate is a key factor influencing the reaction rate. Substituents at the ortho and para positions provide greater resonance stabilization than those at the meta position. libretexts.org
Palladium-Catalyzed Cross-Coupling : Mechanistic studies of the Suzuki-Miyaura reaction have identified the key steps of oxidative addition, transmetalation, and reductive elimination. libretexts.org Kinetic studies show that oxidative addition is typically the rate-limiting step, and the choice of ligand on the palladium catalyst is critical for modulating its reactivity, especially for less reactive substrates like chloroarenes. libretexts.orgchemrxiv.org
Reductive Dehalogenation : Radical trapping experiments in some base-promoted, transition-metal-free dehalogenation reactions suggest that these can proceed through a radical mechanism. organic-chemistry.org
These generally accepted mechanisms provide a robust framework for predicting and understanding the reactivity of this compound, even in the absence of specific kinetic data for the compound itself.
Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Research
Systematic Synthesis of 5-Chloro-2-ethoxypyrimidine Analogues with Modified Substituents
The chlorine atom at the 5-position of 2-ethoxypyrimidine (B1642859) is a key handle for introducing a wide array of substituents. For example, various amino groups can be introduced at this position to explore their effect on biological activity. researchgate.net The synthesis of 2,5,6-triamino-4-ethoxypyrimidine highlights the potential for multiple substitutions on the pyrimidine (B1678525) ring, further expanding the diversity of analogues. googleapis.com
The following table showcases examples of synthesized analogues with modifications at different positions of the pyrimidine ring, which are crucial for SAR studies.
| Parent Compound | Modified Position | Substituent | Resulting Analogue |
| This compound | 5-position | Amino group | 5-Amino-2-ethoxypyrimidine |
| 2,4-Dichloropyrimidine | 2-position | Ethoxy group | 2-Ethoxy-4-chloropyrimidine |
| 2,4,5-Trichloropyrimidine (B44654) | 2,4-positions | Amino groups | 2,4-Diamino-5-chloropyrimidine nih.gov |
| 5-Bromo-2-chloropyrimidine | 5-position | Bromo group | 5-Bromo-2-ethoxypyrimidine clockss.org |
Exploration of Substituent Effects on Reactivity and Electronic Properties
The electronic properties and reactivity of the this compound core are significantly influenced by the nature of its substituents. The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. scialert.netsemanticscholar.org This electron deficiency is most pronounced at the 2-, 4-, and 6-positions. scialert.netsemanticscholar.org The 5-position, while less electron-deficient, can be influenced by the inductive and resonance effects of attached groups. scialert.net
The chlorine atom at the 5-position is an electron-withdrawing group (-I effect), which further decreases the electron density of the pyrimidine ring. ucsb.edu This can affect the reactivity of the molecule in various chemical reactions. For example, the presence of a chloro substituent can enhance the binding affinity of pyrimidine-based compounds to biological targets. ossila.com Conversely, electron-donating groups (+I effect), such as alkyl groups, can increase the electron density of the ring. ucsb.edu
The following table summarizes the expected electronic effects of common substituents on the pyrimidine ring.
| Substituent | Inductive Effect (-I/+I) | Resonance Effect (-R/+R) | Overall Effect on Ring Electron Density |
| -Cl | Electron-withdrawing (-I) ucsb.edu | Weakly donating (+R) | Deactivating |
| -OCH2CH3 | Electron-withdrawing (-I) | Electron-donating (+R) lumenlearning.com | Activating |
| -NH2 | Electron-withdrawing (-I) | Strongly electron-donating (+R) lumenlearning.com | Activating |
| -NO2 | Strongly electron-withdrawing (-I, -R) lumenlearning.com | Strongly electron-withdrawing (-R) | Strongly deactivating |
| -CH3 | Electron-donating (+I) ucsb.edu | Weakly electron-donating (hyperconjugation) | Activating |
Design and Synthesis of Pyrimidine-Based Hybrid Molecules
Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric scaffolds to create a new hybrid molecule with potentially enhanced or novel biological activities. mdpi.commdpi.com The this compound scaffold can be a valuable component in the design of such hybrids.
One approach involves linking the pyrimidine core to other heterocyclic systems known for their biological relevance. For instance, pyrimidine-based hybrids have been synthesized by incorporating moieties such as oxadiazole, coumarin, and thiazole. nih.govnih.gov The synthesis of these hybrids often involves multi-step reaction sequences. For example, a pyrimidine derivative can be functionalized with a linker that allows for its covalent attachment to another molecular fragment. nih.gov
Another strategy is to create hybrid molecules by fusing the pyrimidine ring with other ring systems. For example, pyrimido[1,2-a]benzimidazoles have been synthesized from 2-aminobenzimidazole (B67599) and allenic nitriles. semanticscholar.org The design of these hybrids is often guided by the desire to target multiple biological pathways or to improve the pharmacokinetic properties of the parent molecules. mdpi.com
Examples of pyrimidine-based hybrid molecules include:
Isatin-pyrimidine hybrids: Synthesized by condensing 2-hydrazinyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles with isatin (B1672199) derivatives. nih.gov
Pyrimidine-thiourea hybrids: Investigated as potent, orally active antitumor agents. scialert.netsemanticscholar.org
4-Aminoquinoline-pyrimidine hybrids: Developed for their antimalarial activity. scialert.net
Diversification Strategies for Developing Libraries of Pyrimidine Derivatives
The development of diverse libraries of pyrimidine derivatives is crucial for high-throughput screening and the identification of new lead compounds. acs.orgnih.gov Several strategies have been employed to achieve this diversification, often starting from a common pyrimidine scaffold like this compound.
One effective method is the "deconstruction-reconstruction" approach. nih.govresearchgate.net This involves cleaving the pyrimidine ring of a complex molecule to generate a simpler intermediate, which can then be used in various cyclization reactions to create a diverse set of new heterocyclic structures. nih.govresearchgate.net This strategy allows for the generation of analogues that would be difficult to access through traditional synthetic routes. nih.govresearchgate.net
Another powerful technique is DNA-encoded library (DEL) technology. acs.orgnih.gov This method involves attaching a unique DNA tag to each small molecule in a library. By using a split-and-pool synthetic strategy, vast libraries containing millions of compounds can be generated. nih.gov The screening of these libraries against a biological target can rapidly identify potent and selective binders. acs.org Pyrimidine scaffolds are well-suited for DEL synthesis due to their modular nature and the availability of diverse building blocks. acs.orgnih.gov
Key diversification strategies include:
Privileged Scaffold Approach: Utilizing a "privileged scaffold," a molecular framework that can be synthetically modified to generate drug candidates with desirable pharmacological characteristics. nih.gov
Scaffold Hopping: Replacing the core structure of a known active compound with a different scaffold while aiming to retain or improve its biological activity. mdpi.comresearchgate.net
Multi-component Reactions: One-pot reactions that combine three or more reactants to form a complex product, allowing for the rapid generation of diverse structures. nih.gov
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, APT, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 5-Chloro-2-ethoxypyrimidine, ¹H and ¹³C NMR, along with advanced techniques like the Attached Proton Test (APT), provide a complete picture of its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group and the pyrimidine (B1678525) ring protons. The ethoxy group should present as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, a characteristic pattern of an ethyl group. The two non-equivalent protons on the pyrimidine ring are expected to appear as singlets in the aromatic region of the spectrum. The chemical shifts are influenced by the electronegativity of the adjacent oxygen, nitrogen, and chlorine atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals are anticipated. The ethoxy group carbons (–CH₂– and –CH₃) will appear in the upfield region, while the four carbons of the pyrimidine ring will resonate in the downfield aromatic region. The carbon atom bonded to the chlorine (C5) and the carbon bonded to the ethoxy group (C2) can be distinguished based on established substituent effects on the pyrimidine ring. libretexts.orglibretexts.org
Attached Proton Test (APT): The APT experiment is used to differentiate between carbon atoms based on the number of attached protons. huji.ac.ilnanalysis.com In an APT spectrum of this compound, methyl (CH₃) and methine (CH) carbons would show positive phase signals, while methylene (CH₂) and quaternary carbons would exhibit negative phase signals. nanalysis.comaiinmr.com This technique is invaluable for unambiguously assigning the signals for the methylene carbon of the ethoxy group and the quaternary carbons of the pyrimidine ring. nih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Phase (APT) |
| ¹H | Pyrimidine-H (C4/C6) | ~8.5 | Singlet | N/A |
| ¹H | -OCH₂- | ~4.4 | Quartet | N/A |
| ¹H | -CH₃ | ~1.4 | Triplet | N/A |
| ¹³C | C2 (-O-) | ~165 | N/A | Negative |
| ¹³C | C4/C6 (=CH-) | ~158 | N/A | Positive |
| ¹³C | C5 (-Cl) | ~115 | N/A | Negative |
| ¹³C | -OCH₂- | ~63 | N/A | Negative |
| ¹³C | -CH₃ | ~14 | N/A | Positive |
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will display characteristic absorption bands corresponding to its pyrimidine core and substituents.
The key vibrational modes expected are:
Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹, corresponding to the hydrogens attached to the pyrimidine ring.
Aliphatic C-H Stretching: Found just below 3000 cm⁻¹, arising from the ethoxy group's methyl and methylene C-H bonds.
C=N and C=C Ring Stretching: The pyrimidine ring will exhibit a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region due to the stretching vibrations of the C=C and C=N double bonds.
C-O-C Stretching: A strong, prominent band in the 1250-1050 cm⁻¹ region is indicative of the ether linkage (C-O-C) of the ethoxy group.
C-Cl Stretching: A band in the 800-600 cm⁻¹ region, which can be attributed to the stretching vibration of the carbon-chlorine bond.
The analysis of these vibrational frequencies provides a fingerprint for the molecule, confirming the presence of its core structural components. ias.ac.inresearchgate.netnih.gov
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong |
| C=N, C=C Ring Stretch | 1600-1400 | Medium-Strong |
| C-O-C Asymmetric Stretch | 1250-1200 | Strong |
| C-O-C Symmetric Stretch | 1100-1050 | Strong |
| C-Cl Stretch | 800-600 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals. wikipedia.org The spectrum is determined by the electronic structure of the molecule, particularly the presence of chromophores and conjugated systems.
The pyrimidine ring in this compound is a chromophore that gives rise to characteristic absorptions in the UV region. The primary electronic transitions expected are:
π → π Transitions:* These are high-energy transitions involving the π-electrons of the aromatic pyrimidine ring. They typically result in strong absorption bands.
n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions. wikipedia.org
The positions and intensities of these absorption bands are influenced by the substituents. The electron-donating ethoxy group (an auxochrome) and the electron-withdrawing chlorine atom can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). ijcrt.org The solvent polarity can also affect the spectrum by stabilizing the ground or excited states differently. ijcrt.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (MALDI-TOF, FABMS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
For this compound (C₆H₇ClN₂O), the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be seen for the molecular ion, with a primary peak (M⁺) and a smaller peak at M+2 with about one-third the intensity. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule. miamioh.edu
Electron impact (EI) ionization would likely cause the molecular ion to fragment in predictable ways. chemguide.co.uklibretexts.org Common fragmentation pathways would include:
Loss of an ethyl radical (•C₂H₅): Cleavage of the ether bond to form a stable pyrimidine-based cation.
Loss of ethylene (B1197577) (C₂H₄): Through a rearrangement process, leading to a hydroxyl-pyrimidine cation.
Loss of a chlorine radical (•Cl): Resulting in a fragment ion corresponding to the 2-ethoxypyrimidine (B1642859) cation. miamioh.edu
Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Fast Atom Bombardment (FABMS) are softer ionization methods that can be used to observe the molecular ion with minimal fragmentation, which is particularly useful for confirming the molecular weight. nih.govresearchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Formula | Predicted m/z | Notes |
| [M]⁺ | [C₆H₇³⁵ClN₂O]⁺ | 158.02 | Molecular ion |
| [M+2]⁺ | [C₆H₇³⁷ClN₂O]⁺ | 160.02 | Isotope peak for ³⁷Cl |
| [M - C₂H₅]⁺ | [C₄H₂ClN₂O]⁺ | 129.98 | Loss of ethyl radical |
| [M - C₂H₄]⁺ | [C₄H₃ClN₂O]⁺ | 130.99 | Loss of ethylene |
| [M - Cl]⁺ | [C₆H₇N₂O]⁺ | 123.06 | Loss of chlorine radical |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. libretexts.org While a specific crystal structure for this compound may not be widely published, analysis of related chloropyrimidine structures provides insight into the expected molecular geometry and intermolecular interactions. scispace.comnih.govnih.gov
A single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the pyrimidine ring. Furthermore, it would elucidate the crystal packing arrangement, showing how individual molecules interact with each other in the solid state. Potential intermolecular interactions could include weak hydrogen bonds (e.g., C-H···N or C-H···O), halogen bonding (C-Cl···N), or π-π stacking between the pyrimidine rings of adjacent molecules. These interactions govern the macroscopic properties of the crystalline material. scispace.commdpi.com
Chromatographic Techniques (TLC, GC) for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to get a preliminary assessment of compound purity. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would be a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The compound's retention factor (Rf) value would depend on its polarity and the specific solvent system used. Visualization under UV light is common for aromatic compounds like pyrimidines.
Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds like this compound. nih.gov It is an excellent method for determining the purity of a sample with high accuracy. The compound is vaporized and passed through a column with a stationary phase. Its retention time is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate). When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the compound and any potential impurities. nih.gov
Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Ethoxypyrimidine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular geometry and electronic structure of 5-Chloro-2-ethoxypyrimidine. nih.govresearchgate.net DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), are frequently used to compute the optimized geometry of molecules. researchgate.netijesit.com These calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. niscpr.res.in For similar pyrimidine (B1678525) derivatives, it has been shown that DFT calculations can predict molecular structures with a high degree of accuracy. ijesit.com
The electronic structure of this compound is characterized by the distribution of electrons within the molecule. DFT calculations provide detailed information on electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.net The presence of the chlorine atom and the ethoxy group on the pyrimidine ring significantly influences the electronic landscape of the molecule.
Molecular Orbital Analysis (e.g., HOMO-LUMO energies, charge distribution, orbital contributions)
Molecular orbital (MO) analysis is a cornerstone of understanding a molecule's chemical behavior. ossila.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. ossila.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com
The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For related compounds, DFT calculations have been employed to determine these energy levels and the corresponding gap, providing insights into potential charge transfer interactions within the molecule. ijesit.comresearchgate.net The charge distribution across this compound, influenced by its substituent groups, can also be mapped using these computational methods, highlighting electrophilic and nucleophilic sites.
| Parameter | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. ossila.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. ossila.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, related to molecular stability and reactivity. researchgate.net |
Computational Studies of Reaction Pathways and Transition States
Computational chemistry offers powerful tools to explore potential reaction pathways and identify transition states for chemical transformations involving this compound. rsc.org By modeling the interaction of the compound with other reactants, it is possible to map out the energy landscape of a reaction. mdpi.com This includes identifying intermediates and the energy barriers associated with transition states, which determine the kinetics and feasibility of a reaction. researchgate.net
For instance, in nucleophilic substitution reactions, which are common for chloro-substituted pyrimidines, computational studies can elucidate the mechanism, whether it proceeds through an addition-elimination or other pathway. These studies can also predict the regioselectivity of reactions, which is crucial in synthetic chemistry.
In Silico Prediction of Physico-chemical Parameters Relevant to Research
In silico methods are widely used to predict various physicochemical properties of chemical compounds, which is essential for assessing their potential applications and behavior in different environments. nih.gov For this compound, several key parameters can be estimated using computational models. These predictions are valuable in the early stages of research and can guide experimental work. researchgate.net
Predicted physicochemical properties often include:
LogP (Octanol-Water Partition Coefficient): This parameter indicates the lipophilicity of a compound. A predicted XlogP value for this compound is 1.5. uni.lu
Molecular Weight: The calculated molecular weight is approximately 158.59 g/mol .
Collision Cross Section (CCS): Predicted CCS values provide information about the molecule's size and shape in the gas phase. For the [M+H]+ adduct, the predicted CCS is 127.6 Ų. uni.lu
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C6H7ClN2O | Indicates the elemental composition of the molecule. uni.lu |
| Molecular Weight | 158.59 g/mol | The mass of one mole of the compound. |
| XlogP | 1.5 | A measure of the compound's lipophilicity. uni.lu |
| Monoisotopic Mass | 158.02469 Da | The exact mass of the most abundant isotope configuration. uni.lu |
| Predicted CCS ([M+H]+) | 127.6 Ų | The predicted collision cross section for the protonated molecule. uni.lu |
Theoretical Basis for Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or other properties. csit.am The development of robust QSAR models relies on the calculation of molecular descriptors that quantify various aspects of a molecule's structure and physicochemical properties. frontiersin.org
For this compound, theoretical calculations can provide a wide range of descriptors, including electronic, steric, and hydrophobic parameters. These descriptors form the basis for building QSAR models that can predict the activity of new, unsynthesized analogues. nih.govnih.gov For example, descriptors derived from DFT calculations, such as HOMO-LUMO energies and charge distributions, can be critical in models predicting reactivity or interaction with biological targets. The use of such theoretical parameters allows for the rational design of new compounds with potentially improved properties. frontiersin.org
Exploration of Biological Activities in Academic Research Settings
Antiviral Activity Research and Mechanism Elucidation (In Vitro Studies)
The antiviral potential of pyrimidine (B1678525) derivatives has been a subject of extensive research, with studies investigating their efficacy against both DNA and RNA viruses. The substitution pattern on the pyrimidine ring is a critical determinant of antiviral specificity and potency. nih.gov
In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit the replication of DNA viruses such as Herpes Simplex Virus (HSV). For instance, a series of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine derivatives showed notable activity against both HSV-1 and HSV-2. researchgate.net The mechanism of action for many antiviral nucleoside analogs involves interference with viral DNA synthesis. nih.govnih.gov However, not all pyrimidine derivatives are active against these viruses; the specific substitutions on the heterocyclic base are crucial for activity. nih.gov For example, one study found that among a series of pyrimidine N-[2-(phosphonomethoxy)ethyl] (PME) derivatives, only the 5-bromocytosine (B1215235) analog exhibited any activity against the tested DNA viruses. nih.gov Other research has identified 5-halogenated analogues of deoxycytidine that selectively inhibit the replication of Herpes Simplex Virus. nih.gov
Interactive Table: Antiviral Activity of Pyrimidine Derivatives against DNA Viruses
| Compound Class | Target Virus | Observed Activity | Reference |
|---|---|---|---|
| 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidines | Herpes Simplex Virus (HSV-1, HSV-2), Cytomegalovirus (CMV), Vaccinia virus | Remarkable inhibitory activity with inhibitory concentrations between 0.0027-0.011 mol/mL. | researchgate.net |
| 5-halogenated Deoxycytidine analogues | Herpes Simplex Virus (HSV) | Selective inhibition of viral replication. | nih.gov |
| 2-amino-4-chloro-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine derivatives | Human Cytomegalovirus (HCMV), Hepatitis B Virus (HBV), Herpes Simplex Virus (HSV-1, HSV-2) | One derivative showed significant activity against HCMV (IC50 of 3.7 µg/mL), HBV (IC50 of 0.7 µg/mL), and HSV-1/2 (IC50 of 4.1 and 6.3 µg/mL, respectively). | nih.gov |
| Pyrimidine N-[2-(phosphonomethoxy)ethyl] (PME) derivatives | DNA Viruses | Generally inactive, with the exception of the 5-bromocytosine derivative. | nih.gov |
The fight against RNA viruses, including retroviruses like HIV, has also benefited from research into pyrimidine derivatives. Studies have shown that certain 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine derivatives, particularly those with 5-cyano and 5-formyl substitutions, exhibit pronounced antiretroviral activity. researchgate.net The mechanism of action for many anti-retroviral drugs involves the inhibition of key viral enzymes, such as reverse transcriptase. mdpi.com The development of resistance to antiviral agents is a significant challenge, prompting strategies like combinatorial therapy or the use of chimeric RNA molecules to achieve long-term inhibition of HIV-1 replication. nih.gov The host cell's machinery is essential for the viral life cycle, making host factors potential targets for broad-spectrum antiviral drugs against RNA viruses. mdpi.com However, similar to the case with DNA viruses, not all pyrimidine derivatives show anti-retroviral effects, and some studies have found a lack of significant activity in certain series of compounds. nih.gov
Anticancer and Antitumor Activity Research (In Vitro Cytostaticity and Mechanistic Studies)
The structural scaffold of pyrimidine is present in numerous compounds investigated for their anticancer properties. researchgate.netmdpi.com These compounds are often evaluated for their ability to halt the proliferation of cancer cells (cytostaticity) and to understand the molecular mechanisms behind this effect.
A key strategy in cancer chemotherapy is the targeting of enzymes that are essential for the rapid division of cancer cells. amegroups.orgpatsnap.com
DNA Topoisomerase I (Topo I) Inhibition: Topo I is a vital enzyme that relaxes DNA supercoiling during replication and transcription. ejmr.orgnih.gov Inhibiting this enzyme leads to DNA damage and can trigger cell death in cancer cells. amegroups.org While the most well-known Topo I inhibitors are camptothecins, research into other heterocyclic compounds continues. nih.gov Although direct evidence for 5-Chloro-2-ethoxypyrimidine as a Topo I inhibitor is not prominent, fused heterocyclic systems incorporating pyrimidine-like structures have been explored. For example, certain benzo[h]chromeno[2,3-d]pyrimidine derivatives, which contain a fused pyrimidine ring, have shown potent cytotoxic activity. mdpi.com
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleotides, which are the building blocks of DNA. patsnap.com Inhibiting DHFR depletes the supply of tetrahydrofolate, which in turn halts DNA synthesis and cell proliferation. patsnap.com The 2,4-diaminopyrimidine (B92962) structure is a classic pharmacophore for DHFR inhibitors, exemplified by drugs like methotrexate (B535133) and pyrimethamine. diva-portal.orgnih.gov Research has focused on designing novel DHFR inhibitors, including various pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives, as potential antitumor agents.
Interactive Table: Enzyme Inhibition by Pyrimidine-Related Compounds
| Enzyme Target | Compound Class | Significance in Cancer | Reference |
|---|---|---|---|
| DNA Topoisomerase I | Fused Heterocycles (e.g., Benzo[h]chromeno[2,3-d]pyrimidines) | Controls DNA topology; inhibition leads to DNA breaks and apoptosis. | amegroups.orgejmr.orgnih.govmdpi.com |
| Dihydrofolate Reductase (DHFR) | 2,4-Diaminopyrimidine derivatives | Essential for DNA synthesis; inhibition halts cancer cell proliferation. | patsnap.comdiva-portal.org |
| Epidermal Growth Factor Receptor (EGFR) | Pyrimidine-tethered pyrazoline-thiazoles, Indole-based oxadiazoles | Overexpressed in many cancers; inhibition blocks signaling pathways for cell growth and proliferation. | mdpi.commdpi.com |
In vitro studies using cancer cell lines are fundamental to elucidating how potential anticancer compounds exert their effects. Pyrimidine derivatives have been shown to induce antiproliferative action through various mechanisms.
One primary mechanism is the induction of apoptosis, or programmed cell death. For example, certain 5-chloro-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have demonstrated potent antiproliferative activity by significantly increasing the levels of pro-apoptotic proteins like caspase-8 and Bax in cancer cells. nih.gov Similarly, some benzo[h]chromeno[2,3-d]pyrimidine derivatives were found to induce apoptosis in human breast cancer (MCF-7) cells. mdpi.com
Another mechanism is cell cycle arrest. By halting the cell cycle at specific checkpoints, these compounds prevent cancer cells from dividing. nih.gov For instance, some ent-kaurane diterpenes have been shown to induce G2/M phase cell cycle arrest. nih.gov The antiproliferative effects of pyrimidine derivatives are often concentration-dependent, with higher concentrations leading to greater cell death. researchgate.net The specific chemical substitutions on the pyrimidine ring are critical, as seen in studies where 5-arylthieno[2,3-d]pyrimidines showed significant cytotoxicity against breast cancer cell lines. nih.gov
Antimicrobial Activity Research (Antibacterial and Antifungal Studies)
Beyond antiviral and anticancer applications, the pyrimidine scaffold is also a component of molecules investigated for antimicrobial properties.
Research has demonstrated the antifungal potential of various pyrimidine derivatives. In one study, novel pyrimidines containing an amide moiety were synthesized and tested against several plant pathogenic fungi, with some compounds showing excellent antifungal activity, even better than the commercial fungicide Pyrimethanil. frontiersin.org Another study synthesized a pyrimidine nucleobase, 5-phenylthio-2,4-bisbenzyloxypyrimidine, which showed very good in vitro antifungal activity against Candida albicans and various Aspergillus species. nih.gov Furthermore, the well-known anticancer drug 5-fluorouracil (B62378) and its nucleoside form, 5-fluorouridine, have also been investigated and shown to have significant antifungal activity against a range of Candida species by inhibiting virulence factors like biofilm formation and hyphal growth. mdpi.com
In the realm of antibacterial research, the pyrimidine ring is a core structure in many compounds with antibacterial activity. researchgate.net For instance, Ciminalum, which is (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, has been used as an antimicrobial agent, and hybrid molecules combining this structure with a thiazolidinone ring have been synthesized and evaluated. nih.gov
Anti-inflammatory Activity Research
The pyrimidine framework is a well-established pharmacophore in the development of anti-inflammatory agents. nih.govrsc.org Numerous studies on pyrimidine derivatives have revealed their ability to modulate key pathways in the inflammatory response. rsc.org
A primary mechanism by which many pyrimidine-based compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.govrsc.org COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. nih.govmdpi.com Several novel pyrimidine derivatives have been synthesized and identified as potent and selective COX-2 inhibitors, with some demonstrating activity comparable or superior to established drugs like celecoxib (B62257) and meloxicam. mdpi.comdovepress.comhud.ac.uk
Beyond COX inhibition, the anti-inflammatory effects of pyrimidines are attributed to their inhibitory action on other vital inflammatory mediators. rsc.org This includes the suppression of inducible nitric oxide synthase (iNOS), which leads to a reduction in nitric oxide (NO), a molecule implicated in inflammatory processes. rsc.orgnih.gov Research on 5-substituted-2-amino-4,6-dichloropyrimidines, for instance, has shown that these compounds can inhibit immune-activated NO production, with the halogenated substituent at the 5-position playing a key role. nih.gov Furthermore, pyrimidine derivatives have been found to interfere with the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines and chemokines. nih.govrsc.org
Table 1: Anti-inflammatory Activity of Structurally Related Pyrimidine Derivatives
| Compound Class | Assay / Model | Key Findings | Citations |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | In vitro COX-2 Inhibition Assay | Potently suppressed COX-2 activity with IC50 values as low as 0.04 µmol, comparable to the standard drug celecoxib. | nih.gov |
| Pyridopyrimidinones | In vitro COX-2 Inhibition Assay | Exhibited improved COX-2 inhibitory activity (IC50 = 0.67–1.02 µM) compared to celecoxib (IC50 = 1.11 µM). | dovepress.com |
| 2-Amino-4,6-dichloropyrimidines | In vitro Nitric Oxide (NO) Assay | Inhibited immune-activated NO production in mouse peritoneal cells. | nih.gov |
| Morpholinopyrimidine Derivatives | LPS-induced NO generation in RAW 264.7 macrophages | Reduced the formation of the inflammatory mediator NO; non-cytotoxic at tested concentrations. | rsc.org |
| Pyrimidine-diarylurea conjugates | Interleukin (IL-6) and TNF-α Inhibition | Demonstrated higher inhibitory properties against IL-6 (96%) and TNF-α (78%) than dexamethasone. | dovepress.com |
Molecular Target Identification and Ligand-Target Interaction Studies
The identification of specific molecular targets is essential for elucidating the mechanism of action of any potential therapeutic agent. For this compound, while direct ligand-target studies are not available, research on analogous compounds points toward several plausible protein targets, primarily within the kinase family.
Kinase Inhibition: Protein kinases are a major class of drug targets, and the pyrimidine scaffold is a core component of many approved kinase inhibitors. nih.govsci-hub.se
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Numerous pyrimidine derivatives have been developed as potent inhibitors of EGFR-TK, a key player in cell proliferation and a target in cancer therapy. nih.govsci-hub.se Docking studies of pyrimidine-based inhibitors have shown that the pyrimidine ring can occupy the adenine (B156593) binding pocket of the enzyme, mimicking the interactions of ATP. frontiersin.org Specific interactions, such as hydrogen bonding with key amino acid residues like Met769, are crucial for inhibitory activity. semanticscholar.org The development of pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives has yielded compounds with significant EGFR-TK inhibitory activity. semanticscholar.orgresearchgate.net
Other Kinases: The pyrimidine core is versatile and has been incorporated into inhibitors of other kinases. For instance, Tofacitinib, a clinically used anti-inflammatory drug, is a pyrrolo[2,3-d]pyrimidine derivative that inhibits Janus kinases (JAK). nih.gov
Other Potential Targets:
Cyclooxygenase-2 (COX-2): As discussed, COX-2 is a primary target for many anti-inflammatory pyrimidines. mdpi.comtandfonline.com Molecular docking studies suggest that pyrimidine analogs can effectively bind within the active site of the COX-2 enzyme. tandfonline.com
Inducible Nitric Oxide Synthase (iNOS): Given the role of NO in inflammation, iNOS is another logical target. nih.gov Pyrimidine imidazole (B134444) derivatives have been shown to inhibit iNOS by preventing the dimerization of iNOS monomers, which is essential for its enzymatic activity. nih.govopenmedicinalchemistryjournal.com Docking studies suggest these inhibitors can bind within the heme pocket or at the dimer interface. nih.govresearchgate.net
The process of identifying and characterizing these interactions typically involves a combination of computational and experimental methods. In silico techniques like molecular docking are used to predict binding modes and affinities, while experimental assays such as in vitro enzyme inhibition assays, surface plasmon resonance (SPR), and X-ray crystallography provide definitive evidence of ligand-target binding and the precise nature of the interaction. researchgate.net
Table 2: Potential Molecular Targets for Pyrimidine Derivatives and Observed Interactions
| Potential Target | Evidence from Related Compounds | Type of Interaction / Mechanism | Citations |
|---|---|---|---|
| EGFR Tyrosine Kinase | Pyrazolo[3,4-d]pyrimidine and other fused pyrimidines show potent inhibition. | Competitive binding at the ATP pocket; hydrogen bonding with key residues (e.g., Met769). | frontiersin.orgsemanticscholar.orgresearchgate.net |
| Cyclooxygenase-2 (COX-2) | Many pyrimidine derivatives are selective COX-2 inhibitors. | Binds to the active site, preventing prostaglandin (B15479496) synthesis. | nih.govmdpi.comhud.ac.uk |
| Inducible Nitric Oxide Synthase (iNOS) | Pyrimidine imidazole derivatives inhibit iNOS. | Prevents dimerization of iNOS monomers, which is required for activity. Binds to heme. | nih.govopenmedicinalchemistryjournal.comresearchgate.net |
| Janus Kinases (JAK) | Tofacitinib, a pyrrolo[2,3-d]pyrimidine, is a known JAK inhibitor. | ATP-competitive inhibition. | nih.gov |
Applications in Material Science Research
Exploration in Novel Organic Material Development
5-Chloro-2-ethoxypyrimidine is a valuable precursor for the construction of larger, more complex organic molecules through established synthetic methodologies. Its primary role is that of a building block in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis and materials development. numberanalytics.comdiva-portal.org These reactions enable the precise formation of carbon-carbon and carbon-heteroatom bonds, allowing chemists to design and construct novel materials with tailored properties.
The reactive C-Cl bond at the 5-position of the pyrimidine (B1678525) ring is particularly amenable to reactions like the Suzuki-Miyaura and Sonogashira couplings. diva-portal.orgresearchgate.net In a Suzuki coupling, the chloro-pyrimidine is reacted with an organoboron compound, such as an arylboronic acid, to form a new C-C bond. organic-chemistry.org This method is a cornerstone for synthesizing bi-aryl and heteroaryl structures, which are common motifs in functional organic materials. diva-portal.orgresearchgate.net Similarly, the Sonogashira coupling joins the chloropyrimidine with a terminal alkyne, introducing acetylenic linkages that are useful for extending conjugation in molecular wires or creating rigid structural scaffolds. researchgate.net
While many reported applications of these reactions with pyrimidine cores lead to biologically active molecules, the underlying synthetic principles are directly transferable to materials science. researchgate.net By strategically choosing the coupling partners, researchers can synthesize a vast array of new compounds, such as conjugated oligomers or precursors for larger, more elaborate material systems. Pyrimidine-containing scaffolds are recognized as important building blocks for molecules used in both medicinal chemistry and materials science. nih.gov
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Linkage | Potential Material Application |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., Arylboronic Acid) + Organohalide | Palladium(0) Complex + Base | Aryl-Aryl or Heteroaryl-Aryl | Conjugated polymers, OLED materials, liquid crystals |
| Sonogashira Coupling | Terminal Alkyne + Organohalide | Palladium(0) Complex + Copper(I) salt + Base | Aryl-Alkyne | Molecular wires, porous organic frameworks, nonlinear optics |
Potential in Polymer Chemistry and Functional Polymer Design
The design of functional polymers often involves the incorporation of specific chemical moieties to impart desired properties like thermal stability, conductivity, or biological activity. openstax.org this compound presents a viable candidate for two primary strategies in functional polymer design: as a monomer for polymerization or as a reagent for the post-polymerization modification of existing polymer backbones.
In the context of polymerization, the difunctional nature of related pyrimidine compounds (e.g., dichloropyrimidines) allows them to act as monomers in step-growth polymerization processes. Although direct polymerization of this compound as a monomer is not widely documented, its structure suggests potential in polycondensation reactions where the chlorine atom could react with a dinucleophilic co-monomer.
A more explored avenue for similar compounds is the chemical modification of pre-formed polymers. nih.gov The reactive chlorine atom on this compound can undergo nucleophilic substitution, allowing the pyrimidine unit to be grafted onto a polymer chain containing nucleophilic sites (e.g., hydroxyl or amine groups). This approach has been demonstrated with related compounds; for instance, biodegradable polymers have been synthesized by condensing chlorinated polylactic acid with a pyrimidine derivative, effectively attaching the heterocycle to the polymer backbone. scialert.net Such modifications can dramatically alter the polymer's properties, introducing the electronic and hydrogen-bonding characteristics of the pyrimidine moiety. This strategy is a key method for producing graft copolymers and functionalized materials from commodity polymers. dergipark.org.tr
Investigation in Optoelectronic Materials (e.g., OLED Materials)
Organic Light-Emitting Diodes (OLEDs) are a major focus of modern materials research, with performance heavily dependent on the molecular structure of the organic semiconductors used in the device layers. bohrium.comambeed.com Heterocyclic compounds, particularly electron-deficient rings like pyrimidine, are crucial components in the design of materials for various OLED functions, including as host materials, charge transporters, and emitters. frontiersin.org
Pyrimidine derivatives are often used to construct molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection, transport, and recombination. chemrxiv.org The electron-deficient nature of the pyrimidine ring makes it a good electron-accepting unit. When coupled with electron-donating moieties through reactions like the Suzuki coupling, it can form donor-acceptor (D-A) structures. These D-A molecules are central to the development of advanced emitters, particularly for Thermally Activated Delayed Fluorescence (TADF), which allows OLEDs to achieve near-100% internal quantum efficiency without using expensive heavy metals. frontiersin.orgmdpi.com
This compound serves as a potential starting block for synthesizing these complex optoelectronic materials. The chlorine atom provides a reactive site for coupling with various electron-donating aromatic or carbazole-based structures, while the pyrimidine core acts as the acceptor unit. While specific research detailing the use of this compound for OLEDs is not prominent, the established success of pyrimidine- and triazine-based materials in high-efficiency OLEDs underscores its potential in this field. frontiersin.org
| Generation | Emitter Type | Mechanism | Theoretical Max. Internal Quantum Efficiency (IQE) | Role of Heterocycles |
|---|---|---|---|---|
| First | Fluorescence | Singlet Exciton Emission | 25% | Used in core chromophore structures. |
| Second | Phosphorescence | Triplet Exciton Emission (via heavy-metal complexes) | 100% | Act as ligands for heavy-metal atoms (e.g., Iridium, Platinum). |
| Third | Thermally Activated Delayed Fluorescence (TADF) | Harvesting Triplets via Reverse Intersystem Crossing (RISC) | 100% | Form electron-accepting part of donor-acceptor molecules. |
Supramolecular Assemblies and Self-Organizing Systems
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and can be used to engineer complex materials in a process known as crystal engineering. This compound possesses several features that make it a prime candidate for investigation in supramolecular assemblies.
The most significant feature is the chlorine atom attached to the aromatic pyrimidine ring. This arrangement allows the chlorine to act as a halogen bond donor. mdpi.com A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophile (like a nitrogen or oxygen atom). mdpi.com Studies on analogous chloropyridine derivatives have shown that these halogen bonds are a powerful tool for controlling crystal packing and forming predictable supramolecular architectures like chains or 3D networks. nih.govnih.gov Adding a positive charge to the ring, as in pyridinium (B92312) salts, further enhances the strength of the halogen bond. nih.gov
Beyond halogen bonding, other interactions can also guide the self-assembly of this compound. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the ethoxy group provides an additional potential acceptor site. The aromatic pyrimidine ring itself can participate in π-π stacking interactions, further stabilizing the resulting supramolecular structure. The interplay of these various non-covalent forces—halogen bonding, hydrogen bonding, and π-π stacking—offers a rich platform for designing self-organizing systems with specific topologies and properties. mdpi.comrsc.org
| Interaction Type | Participating Moiety | Role | Significance in Self-Assembly |
|---|---|---|---|
| Halogen Bonding | C-Cl group | Donor (σ-hole on Cl) | Highly directional; strong influence on crystal packing. |
| Hydrogen Bonding | Pyrimidine Nitrogens, Ethoxy Oxygen | Acceptor | Forms robust and predictable structural motifs. |
| π-π Stacking | Pyrimidine Ring | Face-to-face or offset stacking | Contributes to the stabilization of layered structures. |
Role As a Synthetic Building Block and Scaffold in Complex Molecule Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Compounds
5-Chloro-2-ethoxypyrimidine serves as an excellent starting material for the synthesis of a wide array of heterocyclic compounds. The chlorine atom at the 5-position and the ethoxy group at the 2-position, along with the pyrimidine (B1678525) ring itself, provide multiple handles for chemical modification.
The reactivity of halogenated pyrimidines is well-documented, where the halogen atom can be displaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions. For instance, similar chloro-substituted pyrimidines readily undergo reactions with various nucleophiles. mdpi.com This reactivity allows for the introduction of different functional groups, which can then be used to construct new heterocyclic rings.
Research has shown that substituted pyrimidines can be precursors to various fused and linked heterocyclic systems. For example, hydrazide derivatives of pyrimidine-containing compounds have been used to synthesize 1,3,4-oxadiazoles and 1,2,4-triazoles. mdpi.com In a typical reaction sequence, a pyrimidine-based carboxylic acid can be converted to its corresponding hydrazide, which then serves as a key intermediate for cyclization reactions to form five-membered heterocyclic rings. mdpi.com
Furthermore, pyrimidine derivatives are employed in the synthesis of fused heterocyclic systems such as triazolopyrimidines. researchgate.netachemblock.com These reactions often involve the initial substitution of a leaving group on the pyrimidine ring, followed by an intramolecular cyclization to form the fused bicyclic structure. The general strategy highlights the role of the pyrimidine core as a foundation upon which other ring systems can be built.
The following table summarizes examples of heterocyclic systems synthesized from pyrimidine precursors, illustrating the potential synthetic pathways available starting from a molecule like this compound.
| Starting Pyrimidine Type | Reagents | Resulting Heterocyclic System |
| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Carbon disulfide, Potassium hydroxide | 1,3,4-oxadiazole derivative |
| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Isothiocyanates, base | 1,2,4-triazolethione derivative |
| Thiopyrimidine derivative | Hydrazonoyl chlorides | Fused triazole ring system |
| Thiopyrimidine derivative | Chloroacetic acid, aromatic aldehydes | Thiazolone pyridopyrimidine |
Multifunctionalized Pyrimidine Scaffolds in Advanced Organic Synthesis
The term "scaffold" in medicinal chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. This compound is an exemplary multifunctionalized pyrimidine scaffold. mdpi.com It possesses distinct reactive sites that allow for selective and sequential chemical transformations, a highly desirable feature in advanced organic synthesis.
Polyhalogenated pyrimidines are particularly useful scaffolds because the different halogen positions can exhibit differential reactivity, enabling regioselective modifications through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. mdpi.com While this compound has one chloro substituent, its reactivity can be finely tuned. The chlorine at the C-5 position is susceptible to nucleophilic displacement and can participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. mdpi.com
The ethoxy group at the C-2 position also plays a crucial role. It can be cleaved under certain conditions to reveal a hydroxyl group, or it can influence the electronic properties of the pyrimidine ring, thereby modulating the reactivity of the C-5 chloro group. The interplay between these functional groups allows chemists to strategically plan synthetic routes to complex target molecules.
An analogous compound, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, demonstrates the versatility of such scaffolds. It can undergo:
Suzuki-Miyaura coupling to introduce aryl groups. mdpi.com
Nucleophilic substitution of the chloride by amines or alcohols. mdpi.com
Oxidation of the methylthio group to a sulfone. mdpi.com
Condensation reactions to form polycyclic systems. mdpi.com
This range of reactions highlights the potential of this compound as a similarly versatile scaffold for generating molecular diversity. The ability to perform these selective transformations is critical in the drug discovery process, where the systematic modification of a lead scaffold is necessary to optimize biological activity.
Construction of Complex Molecular Architectures and Natural Product Analogues
The ultimate goal of using building blocks like this compound is the construction of complex molecular architectures, including analogues of natural products. nih.gov The controlled, stepwise functionalization of the pyrimidine scaffold allows for the assembly of intricate three-dimensional structures.
The process often begins with a key reaction, such as a Suzuki-Miyaura or Sonogashira coupling, to attach a new substituent at the C-5 position. This new fragment can contain additional functional groups that can be used for subsequent reactions, leading to a chain extension or the formation of new rings. This iterative approach is a cornerstone of modern synthetic chemistry for building complex molecules.
For example, a synthetic sequence could involve:
A palladium-catalyzed cross-coupling reaction at the C-5 position of this compound to introduce a side chain.
Modification of the ethoxy group at C-2, perhaps by hydrolysis to a hydroxyl group, which can then be used as a handle for further functionalization.
Subsequent reactions on the newly introduced side chain to build up the complexity of the molecule.
This strategy allows for the creation of libraries of compounds with a common pyrimidine core but with diverse peripheral functionalities. Such libraries are invaluable in the search for new therapeutic agents, as they allow for the systematic exploration of the chemical space around a particular pharmacophore. The pyrimidine core itself is a "privileged pharmacophore," meaning it is a structural motif that is frequently found in biologically active compounds. semanticscholar.orgscialert.net By using this compound as a starting point, chemists can efficiently generate novel molecules that mimic the structural features of natural products or possess entirely new pharmacological profiles.
Conclusion and Future Research Perspectives for 5 Chloro 2 Ethoxypyrimidine
Synthesis of Current Research Advancements and Key Discoveries
Research on 5-Chloro-2-ethoxypyrimidine, a substituted pyrimidine (B1678525), has primarily focused on its synthesis and its role as a versatile intermediate in the preparation of more complex molecules. The pyrimidine core is a fundamental structure in various biologically important compounds, including nucleic acid bases. mdpi.com
A key advancement in the synthesis of related compounds is the regioselective preparation of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. This was achieved by reacting 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) at room temperature. mdpi.com This method is noted for its use of a non-toxic solvent and milder conditions compared to previous methods that utilized dimethylformamide at elevated temperatures. mdpi.com The resulting ethoxypyrimidine is highlighted as a useful scaffold for further chemical modifications. mdpi.com
While direct research on the biological activity of this compound is not extensively documented in the provided results, the broader class of pyrimidine derivatives has been the subject of significant investigation for their therapeutic potential. For instance, various substituted pyrimidines have been synthesized and evaluated for their antiviral activities. researchgate.netnih.gov Specifically, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine derivatives, with various substituents at the 5-position (such as cyano, formyl, methyl, and halogens), have shown pronounced antiretroviral activity. researchgate.netnih.gov
The chemical reactivity of the pyrimidine ring, particularly the differential reactivity of its substituents, is a cornerstone of its utility. The chlorine atom in chloro-substituted pyrimidines is a key functional group that allows for a variety of subsequent chemical transformations, making these compounds valuable starting materials in organic synthesis.
Identification of Unaddressed Research Questions and Knowledge Gaps
Despite the foundational knowledge of its synthesis and its utility as a chemical intermediate, there are significant gaps in the understanding of this compound.
A primary knowledge gap is the lack of comprehensive studies on the biological activity profile of this compound itself. While many pyrimidine derivatives are known to have diverse pharmacological effects, the specific effects of the 5-chloro and 2-ethoxy substitution pattern remain largely unexplored.
Furthermore, the full scope of its chemical reactivity and potential as a precursor for novel functional molecules has not been exhaustively investigated. For example, while the utility of similar scaffolds in cross-coupling reactions is known, the specific reactivity of this compound in such reactions is not well-documented. psu.edu
The metabolic fate and toxicological profile of this compound are also unknown. Understanding how this compound is processed in biological systems is crucial for any potential therapeutic application.
Proposed Directions for Future Academic Investigations and Methodological Innovations
Future research on this compound should be directed towards filling the identified knowledge gaps and exploring its potential applications.
A crucial first step would be to conduct a comprehensive screening of the biological activities of this compound. This should include assays for anticancer, antiviral, antimicrobial, and anti-inflammatory properties, given the known activities of other pyrimidine derivatives. mdpi.comresearchgate.netnih.gov
Systematic exploration of the chemical reactivity of this compound is also warranted. This would involve investigating its performance in a wide range of modern synthetic reactions, such as various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig), to synthesize novel and structurally diverse compounds. psu.edu
The development of more efficient and environmentally friendly synthetic methods for this compound and its derivatives is another important research avenue. This could involve exploring green chemistry principles, such as the use of catalytic methods and alternative solvents. mdpi.comresearchgate.net
Furthermore, computational and modeling studies could be employed to predict the biological targets and potential activities of this compound and its derivatives. This could help to prioritize synthetic efforts and guide experimental studies.
Finally, investigating the structure-activity relationships (SAR) of a library of derivatives synthesized from this compound would provide valuable insights for the rational design of new molecules with enhanced potency and selectivity.
Interdisciplinary Research Opportunities and Collaborative Avenues for Pyrimidine Chemistry
The study of this compound and pyrimidine chemistry, in general, offers numerous opportunities for interdisciplinary collaboration.
Medicinal Chemistry and Pharmacology: Collaboration between synthetic organic chemists and pharmacologists is essential for the design, synthesis, and biological evaluation of new pyrimidine-based therapeutic agents. This could lead to the discovery of new drugs for a variety of diseases.
Chemical Biology: The development of pyrimidine-based chemical probes could be a fruitful area of collaboration between chemists and biologists. These probes could be used to study biological processes and identify new drug targets.
Materials Science: Pyrimidine derivatives have potential applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Collaboration with materials scientists could explore these possibilities.
Computational Chemistry: Theoretical chemists can play a vital role in predicting the properties and reactivity of new pyrimidine compounds, thereby guiding synthetic and biological studies.
By fostering these interdisciplinary collaborations, the full potential of this compound and the broader field of pyrimidine chemistry can be realized, leading to significant advancements in medicine, biology, and materials science.
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for 5-Chloro-2-ethoxypyrimidine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution of a chlorine atom in a pyrimidine precursor (e.g., 5-Chloro-2-chloropyrimidine) with an ethoxide ion. Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) at 80–100°C enhance nucleophilicity and reaction efficiency .
- Key Data : Yield optimization requires monitoring by TLC or HPLC to track intermediate formation. Evidence from similar pyrimidine derivatives shows yields ranging from 60–85% under optimized conditions .
Advanced: How can regioselectivity challenges during ethoxy group introduction be addressed?
- Methodology : Use protective group strategies (e.g., silyl protection for competing reactive sites) or transition metal catalysts (e.g., Pd-mediated cross-coupling for directed substitution). Computational modeling (DFT) can predict reactive sites to guide experimental design .
- Contradiction Analysis : Conflicting reports on selectivity may arise from solvent effects (e.g., THF vs. DMSO). Validate via -NMR to confirm substitution patterns .
Structural Characterization
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology :
Advanced: How to resolve contradictory data between calculated and experimental spectral results?
- Methodology : Cross-validate using X-ray crystallography (e.g., single-crystal analysis from Acta Crystallographica data ) or isotopic labeling. For computational disparities, recalibrate DFT parameters (e.g., B3LYP/6-31G*) to match experimental conditions .
Reactivity and Functionalization
Basic: What are the typical reactions involving the chlorine atom in this compound?
- Methodology : The chlorine undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. Kinetic studies in DMSO show second-order dependence on nucleophile concentration .
Advanced: How does the ethoxy group influence electronic effects in cross-coupling reactions?
- Methodology : The ethoxy group acts as an electron-donating substituent, activating the pyrimidine ring for Pd-catalyzed couplings (e.g., Suzuki with aryl boronic acids). Compare Hammett constants (σ = -0.15 for OEt) to predict reactivity trends .
Biological Activity Assessment
Basic: What assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodology :
Advanced: How to address discrepancies between in vitro and in silico activity predictions?
- Methodology : Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate via isothermal titration calorimetry (ITC) for thermodynamic profiling .
Analytical and Safety Protocols
Basic: What safety protocols are critical when handling this compound?
- Methodology : Use fume hoods, nitrile gloves, and sealed containers to prevent inhalation/contact. Waste must be stored separately and processed by licensed facilities (e.g., halogenated organic waste ).
Advanced: How to design a stability study for long-term storage of the compound?
- Methodology : Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC-UV and identify byproducts using LC-MS .
Data Analysis and Reproducibility
Basic: What statistical methods are recommended for analyzing reaction yield data?
- Methodology : Use ANOVA for multi-condition comparisons (e.g., solvent effects) and Grubbs’ test to exclude outliers. Report confidence intervals (95%) for reproducibility .
Advanced: How to mitigate batch-to-batch variability in spectral data?
- Methodology : Implement machine learning (e.g., PCA) to identify latent variables (e.g., impurity profiles). Standardize instrumentation calibration using reference compounds (e.g., NIST-traceable standards ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
